molecular formula C21H31ClN6O3.2HCl B1139111 PPACK Dihydrochloride CAS No. 142036-63-3

PPACK Dihydrochloride

Cat. No. B1139111
CAS RN: 142036-63-3
M. Wt: 523.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PPACK Dihydrochloride is a potent, selective and irreversible inhibitor of thrombin with a Ki value of 0.24 nM.

Scientific Research Applications

Thrombin Inhibition

PPACK Dihydrochloride is an extremely potent and selective irreversible inhibitor of thrombin . It reacts with thrombin in a 1:1 stoichiometry . Thrombin plays a central role in thrombosis, the formation of potentially deadly blood clots. Therefore, PPACK Dihydrochloride can be used in research related to thrombosis and other blood clotting disorders.

Tissue Plasminogen Activator (tPA) Inhibition

PPACK Dihydrochloride can also be used to inhibit tissue plasminogen activator (tPA) . tPA is a protein involved in the breakdown of blood clots. Therefore, PPACK Dihydrochloride can be used in research related to fibrinolysis, the process of preventing blood clots.

Factor VIIa Inhibition

PPACK Dihydrochloride can be used to inhibit Factor VIIa . Factor VIIa is one of the proteins that cause blood to clot in the coagulation cascade. It is often used in research related to hemophilia and other bleeding disorders.

Factor XIa Inhibition

PPACK Dihydrochloride can also inhibit Factor XIa . Factor XIa is a component of the intrinsic pathway of the coagulation cascade, which is involved in blood clotting. Therefore, PPACK Dihydrochloride can be used in research related to blood coagulation.

Anticoagulant Research

PPACK Dihydrochloride is being used as a research anticoagulant to prevent blood clotting . Research results indicate that PPACK can inhibit thrombin-induced platelet aggregation in a dose-dependent manner .

Serine Proteases Probe

PPACK Dihydrochloride is a specific probe for active serine proteases . Serine proteases are enzymes that cut peptide bonds in proteins and are involved in many biological processes. Therefore, PPACK Dihydrochloride can be used in research related to proteolysis and other related fields.

Mechanism of Action

Target of Action

PPACK Dihydrochloride is an extremely potent and selective irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

PPACK Dihydrochloride acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by PPACK Dihydrochloride is the coagulation cascade . By inhibiting thrombin, PPACK Dihydrochloride prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can have downstream effects on various processes, including platelet aggregation and clot stabilization.

Result of Action

The primary result of PPACK Dihydrochloride’s action is the inhibition of blood clot formation . By preventing the conversion of fibrinogen to fibrin, it can potentially reduce the risk of thrombotic events, such as stroke or heart attack.

Action Environment

The efficacy and stability of PPACK Dihydrochloride, like many drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the drug, and the temperature . .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of PPACK Dihydrochloride involves the reaction of two starting materials, phenylalanine and 4-nitrobenzyl bromide, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "Phenylalanine", "4-nitrobenzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Phenylalanine is reacted with 4-nitrobenzyl bromide in the presence of sodium hydroxide and ethanol to form 4-nitrobenzyl-L-phenylalanine.", "Step 2: 4-nitrobenzyl-L-phenylalanine is then reduced with hydrogen gas and palladium on carbon catalyst to form 4-aminobenzyl-L-phenylalanine.", "Step 3: 4-aminobenzyl-L-phenylalanine is then reacted with hydrochloric acid and diethyl ether to form PPACK Dihydrochloride." ] }

CAS RN

142036-63-3

Product Name

PPACK Dihydrochloride

Molecular Formula

C21H31ClN6O3.2HCl

Molecular Weight

523.88

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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